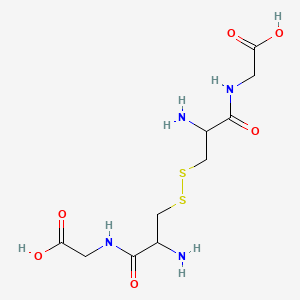

((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid

Beschreibung

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic compounds containing multiple functional groups and stereochemical elements. The compound is officially designated as 2-[[2-amino-3-[[2-amino-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]acetic acid, reflecting its systematic structural organization. This nomenclature explicitly describes the connectivity pattern between the two amino acid residues through the central disulfide bridge, maintaining clarity regarding the spatial arrangement of functional groups throughout the molecular framework.

The Human Metabolome Database entry HMDB0000709 for L-Cysteinylglycine disulfide provides valuable comparative data for understanding structural relationships within this family of disulfide-containing dipeptides. Gas chromatography-mass spectrometry analysis of L-Cysteinylglycine disulfide reveals characteristic fragmentation patterns and molecular ion behaviors that serve as reference points for analyzing the more complex target compound. The predicted mass spectral behavior demonstrates the influence of the disulfide bridge on fragmentation pathways and provides insights into the structural stability of these molecular frameworks under analytical conditions.

Another important comparative compound is gamma-Glutamyl-cysteine disulfide, with molecular formula C₁₆H₂₆N₄O₁₀S₂ and molecular weight 498.5 grams per mole. This larger analog incorporates gamma-glutamyl residues in place of the simple amino acid components, demonstrating the versatility of disulfide bridge chemistry in creating diverse molecular architectures. The comparative analysis reveals how different amino acid components influence the overall molecular properties while preserving the essential disulfide connectivity pattern that defines this class of compounds.

The following table summarizes key comparative data for related cysteinylglycine disulfide derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₀H₁₈N₄O₆S₂ | 354.4 | Cys-Gly dimer with disulfide bridge |

| L-Cysteinylglycine disulfide | C₈H₁₅N₃O₅S₂ | 297.4 | Simplified cysteinylglycine analog |

| Gamma-Glutamyl-cysteine disulfide | C₁₆H₂₆N₄O₁₀S₂ | 498.5 | Extended with gamma-glutamyl groups |

Structural comparisons emphasize the critical role of the disulfide bridge in defining molecular architecture across this family of compounds. The geometric constraints imposed by the sulfur-sulfur bond create similar three-dimensional frameworks regardless of the specific amino acid components, highlighting the dominant influence of disulfide connectivity on overall molecular organization. These comparative analyses provide essential context for understanding how structural modifications influence biological activity and chemical reactivity within disulfide-containing peptide systems.

X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopic Validation

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional atomic structure of disulfide-containing compounds, providing unprecedented resolution of molecular architecture and confirming theoretical predictions regarding disulfide bond geometry. The technique involves mounting crystals in intense X-ray beams and measuring the angles and intensities of diffracted radiation to produce detailed electron density maps that reveal atomic positions with sub-angstrom precision. For disulfide-containing peptides, crystallographic analysis is particularly valuable because it directly visualizes the sulfur-sulfur bond geometry and its influence on overall molecular conformation.

The crystallization process requires careful optimization of solution conditions, including pH, salt concentration, and precipitant selection, to achieve high-quality crystals suitable for diffraction analysis. Successful crystallization of disulfide-containing peptides often necessitates specific cryoprotection protocols to minimize radiation damage during data collection, typically involving flash-freezing in liquid nitrogen. Recent advances in serial crystallography techniques have enhanced the ability to study dynamic aspects of disulfide bond formation and conformational changes in crystalline samples.

Nuclear magnetic resonance spectroscopy provides complementary structural information that is particularly valuable for analyzing disulfide-containing compounds in solution. Although the disulfide bridge itself is not directly observable in nuclear magnetic resonance experiments, constraints derived from neighboring nuclear magnetic resonance-active nuclei enable precise determination of molecular conformation and disulfide connectivity patterns. The technique excels at revealing conformational dynamics and structural flexibility that may not be apparent from static crystallographic structures.

Advanced nuclear magnetic resonance approaches for disulfide characterization include the measurement of residual dipolar couplings, which can improve structural resolution to approximately 1.5 Angstrom resolution when isotopically labeled compounds are available. Recent innovations involve selenocysteine scanning combined with nuclear magnetic resonance analysis, providing a reliable method for mapping disulfide bonds through selective chemical shift changes of cysteine carbons involved in mixed sulfur-selenium bonds. These methodological advances enable visual comparison of HSQC spectra between native compounds and selenium-substituted variants, facilitating precise disulfide connectivity determination.

The integration of crystallographic and nuclear magnetic resonance data provides comprehensive structural validation that addresses both static architecture and dynamic behavior of disulfide-containing compounds. This combined approach is essential for understanding the relationship between molecular structure and biological function, particularly for complex disulfide-bridged peptides that exhibit significant conformational constraints. Modern computational techniques, including molecular dynamics simulations informed by experimental structural data, further enhance the understanding of disulfide bond behavior and its influence on molecular properties and biological activities.

Eigenschaften

CAS-Nummer |

7729-20-6 |

|---|---|

Molekularformel |

C10H18N4O6S2 |

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C10H18N4O6S2/c11-5(9(19)13-1-7(15)16)3-21-22-4-6(12)10(20)14-2-8(17)18/h5-6H,1-4,11-12H2,(H,13,19)(H,14,20)(H,15,16)(H,17,18)/t5-,6-/m0/s1 |

InChI-Schlüssel |

KDJVKDYFFTWHBO-WDSKDSINSA-N |

SMILES |

C(C(C(=O)NCC(=O)O)N)SSCC(C(=O)NCC(=O)O)N |

Isomerische SMILES |

C([C@@H](C(=O)NCC(=O)O)N)SSC[C@@H](C(=O)NCC(=O)O)N |

Kanonische SMILES |

C(C(C(=O)NCC(=O)O)N)SSCC(C(=O)NCC(=O)O)N |

Andere CAS-Nummern |

7729-20-6 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Amino Acid Derivatives

- Starting from L-cysteine or its derivatives (e.g., S-trityl cysteine), the thiol group is protected to prevent premature oxidation or side reactions.

- Protection methods include S-tritylation using triphenylmethyl chloride in the presence of Lewis acids like magnesium bromide or zinc(II) chloride in acetonitrile at mild temperatures (20–50°C).

- Typical yields for S-tritylation range from 46% to 90%, depending on conditions and purification steps.

Formation of the Disulfide (Dithio) Linkage

- The disulfide bridge is formed by oxidative coupling of two thiol-containing amino acid derivatives.

- This can be achieved by mild oxidation using agents such as iodine, hydrogen peroxide, or air oxidation under controlled pH and temperature.

- Alternatively, direct coupling of protected cysteine derivatives bearing thiol groups can be performed, followed by deprotection to yield the disulfide bond.

Peptide Bond Formation

- The amino and carboxyl groups are activated using coupling reagents such as carbodiimides (e.g., EDC, DCC) or active esters .

- Coupling is performed in aqueous or organic solvents, often with bases like sodium carbonate to maintain pH and facilitate reaction.

- Reaction conditions typically involve stirring at room temperature for several hours (e.g., 3 hours at 20°C) to ensure complete coupling.

- After coupling, the reaction mixture is acidified (e.g., with dilute HCl to pH 3.5–4.0) to precipitate or extract the product.

Introduction of Carboxymethyl Groups

- Carboxymethylation can be introduced by reaction with chloroacetic acid or its derivatives under basic conditions.

- This step is often performed after peptide bond formation to avoid side reactions.

- The reaction is carried out in aqueous media with sodium carbonate or bicarbonate as base, at mild temperatures (room temperature to 40°C).

Purification and Characterization

- The crude product is isolated by extraction with organic solvents (e.g., diethyl ether), followed by washing with water.

- Further purification may involve chromatographic techniques such as ion-exchange or reversed-phase chromatography.

- Characterization is done by NMR spectroscopy, mass spectrometry (MALDI-TOF, ESI-MS), and elemental analysis to confirm structure and purity.

Summary Table of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| S-tritylation of cysteine | Triphenylmethyl chloride, MgBr2 or ZnCl2, MeCN | 20–50°C | 0.17–18 h | 46–90 | Protects thiol group, prevents side reactions |

| Peptide bond formation | Amino acid derivatives, sodium carbonate, coupling reagents | 20°C | 3 h | Moderate | pH adjusted to 3.5–4.0 post-reaction |

| Disulfide bond formation | Oxidation (I2, H2O2, air) | Room temp | Variable | High | Controlled oxidation to form dithio bridge |

| Carboxymethylation | Chloroacetic acid, sodium carbonate | 20–40°C | Several h | Moderate | Introduces carboxymethyl groups |

| Purification | Extraction, chromatography | Ambient | Variable | — | Ensures product purity |

Research Findings and Considerations

- The use of S-trityl protection is well-documented for cysteine derivatives, providing high selectivity and good yields.

- The disulfide bond formation is critical for the biological activity and stability of the compound; mild oxidation conditions prevent overoxidation to sulfonic acids.

- Reaction pH and temperature are crucial to avoid side reactions such as hydrolysis or racemization.

- The compound’s complexity requires careful stepwise synthesis with intermediate purification to ensure high purity and yield.

- Analytical data from NMR and mass spectrometry confirm the successful formation of the target compound with the expected molecular weight and functional groups.

Analyse Chemischer Reaktionen

Oxidation and Reduction of the Disulfide Bond

The central disulfide bond (–S–S–) governs key redox reactions:

Mechanistic Insight :

- The disulfide bond’s lability makes the compound a candidate for redox-sensitive drug delivery systems .

- Reduction kinetics are pH-dependent, with optimal cleavage at physiological pH (7.4) .

Amide Bond Reactivity

The peptide backbone contains amide bonds susceptible to hydrolysis and enzymatic cleavage:

Amino and Carboxylic Acid Functionalization

The terminal amino and carboxylic acid groups enable conjugation and derivatization:

Synthetic Utility :

- The carboxymethylamino group (–NH–CH₂–COOH) participates in chelation with metal ions (e.g., Cu²⁺), forming stable complexes for catalytic applications .

Disulfide Exchange Reactions

The dithio (–S–S–) group undergoes thiol-disulfide exchange, critical in dynamic covalent chemistry:

Biological Relevance :

- The compound’s disulfide bond acts as a redox switch in cellular environments, releasing free thiols under reductive stress .

Thermal and Photochemical Stability

Key Research Findings

- Redox-Responsive Drug Delivery : The disulfide bond’s cleavage under reducing conditions (e.g., tumor microenvironments) enables controlled drug release .

- Enzymatic Resistance : Steric shielding from the carboxymethylamino group reduces susceptibility to peptidases compared to linear peptides .

- Metal Chelation : The compound forms stable complexes with transition metals, suggesting applications in catalysis or imaging .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Drug Development

The compound's structure suggests potential as a drug candidate due to its ability to interact with biological systems. Its dithio and amino functionalities may enhance binding affinity to target proteins, making it a candidate for further investigation in drug design.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structural motifs can inhibit tumor growth by interfering with amino acid transport systems in cancer cells. For instance, studies on related amino acids have shown their effectiveness in disrupting the metabolic pathways essential for cancer cell survival .

2. Neuroprotective Effects

Given the role of amino acids in neurotransmitter synthesis, this compound may exhibit neuroprotective properties. Preliminary studies suggest that derivatives of amino acids can mitigate neurotoxicity associated with metabolic disorders .

| Application Area | Potential Mechanism | References |

|---|---|---|

| Drug Development | Protein binding enhancement | |

| Anticancer Activity | Disruption of amino acid metabolism | |

| Neuroprotective Effects | Mitigation of neurotoxicity |

Biochemistry

1. Enzyme Inhibition

The compound may serve as an enzyme inhibitor due to its structural resemblance to natural substrates. This property could be exploited in biochemical assays to study enzyme kinetics and mechanisms.

Case Study: Metabolic Pathways

Studies on similar compounds have demonstrated their ability to act as competitive inhibitors in metabolic pathways involving amino acids. Such inhibition can lead to altered metabolic profiles, which are valuable for understanding disease mechanisms .

2. Antioxidant Properties

Research indicates that certain amino acid derivatives possess antioxidant properties, which can protect cells from oxidative stress. This application is particularly relevant in the context of aging and chronic diseases.

| Application Area | Potential Mechanism | References |

|---|---|---|

| Enzyme Inhibition | Competitive inhibition | |

| Antioxidant Properties | Protection against oxidative stress |

Agricultural Sciences

1. Fertilizer Additive

Due to its nitrogen-rich structure, this compound could be formulated as a fertilizer additive to enhance nutrient uptake in plants. The incorporation of amino acids into fertilizers is known to improve plant growth and yield.

Case Study: Plant Growth Promotion

Field studies have demonstrated that amino acid-based fertilizers can significantly increase crop yields by enhancing nutrient absorption and stress tolerance .

2. Biopesticide Development

The unique chemical properties of this compound may also lend themselves to biopesticide formulations. Compounds that mimic natural plant metabolites can deter pests while being environmentally friendly.

Wirkmechanismus

Cystinyl-bis-glycine exerts its effects primarily through its role in glutathione metabolism. It is formed via the nonenzymatic oxidation of cysteinylglycine, a glutathione catabolite. The compound is hydrolyzed by cytosolic leucyl aminopeptidase, which exhibits cysteinylglycinase activity. This hydrolysis is a step in the metabolism of glutathione and glutathione S-conjugates .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Observations:

Dithio vs. Thioether/Phosphonic Groups : The dithio bridge in the target compound enables reversible redox reactions, unlike thioether (single S–S) or phosphonic groups, which are metabolically stable but less dynamic .

Branched vs. Linear Structures: The carboxymethylamino branches enhance solubility and protein interaction, whereas linear analogs (e.g., NSC344681) show reduced binding affinity .

Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., chlorophenyl) increase lipophilicity but may reduce water solubility compared to the target compound’s aliphatic carboxymethyl groups .

Research Findings and Implications

- Enzyme Interactions : The dithio linkage may facilitate interactions with cysteine-rich enzymes (e.g., thioredoxin reductase), analogous to disulfide-containing drugs like dimethyl fumarate .

- Drug Design: The carboxymethylamino groups could serve as chelators for metal ions, a feature absent in simpler analogs like 3-acetamido derivatives .

- Limitations : Current data on the target compound are primarily theoretical or derived from structural analogs. Empirical studies on its pharmacokinetics and toxicity are lacking .

Biologische Aktivität

The compound ((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid, often referred to as a dithio derivative of an amino acid, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

The compound features multiple amino groups and a dithio linkage, which may contribute to its biological reactivity and interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its interactions with various biological pathways:

- Amino Acid Metabolism : The compound is involved in metabolic pathways related to amino acids, potentially influencing the synthesis and degradation of key metabolites.

- Antioxidant Properties : Due to the presence of sulfur in the dithio group, it may exhibit antioxidant properties by scavenging free radicals and modulating oxidative stress .

- Enzyme Modulation : It has been shown to interact with enzymes involved in amino acid metabolism, potentially affecting their activity through competitive inhibition or allosteric modulation.

Case Studies and Research Findings

-

Neuroprotective Effects :

- A study indicated that derivatives of amino acids similar to this compound could protect neuronal cells from oxidative damage, suggesting a potential application in neurodegenerative diseases .

- The modulation of quinolinate production via inhibition of specific enzymes has been linked to reduced neurotoxicity in experimental models .

-

Metabolic Disorders :

- Research has shown that compounds with similar structures can influence metabolic pathways associated with tryptophan catabolism, which is relevant in conditions like depression and schizophrenia .

- The ability to divert metabolic flux away from harmful metabolites like quinolinate positions this compound as a candidate for therapeutic intervention in metabolic disorders.

Enzyme Interactions

Pharmacological Properties

| Property | Value |

|---|---|

| Human Intestinal Absorption | +0.9437 |

| Blood Brain Barrier | +0.5727 |

| Caco-2 Permeability | -0.9077 |

| P-glycoprotein Substrate | Non-substrate |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid, and how can reaction yields be optimized?

- Methodology :

- Stepwise Peptide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to sequentially conjugate the dithiolane and carboxymethylamino moieties. Monitor intermediates via LC-MS to confirm coupling efficiency .

- Oxidation Control : Introduce dithiolane groups under controlled oxidative conditions (e.g., iodine/H2O2) to prevent over-oxidation to disulfides. Reaction progress can be tracked via TLC or <sup>1</sup>H NMR .

- Yield Optimization : Adjust pH (6.5–7.5) during carboxymethylation to balance reactivity and stability. Purify via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) .

Q. Which analytical techniques are critical for characterizing the purity and stereochemical integrity of this compound?

- Methodology :

- Chiral HPLC : Use a Chirobiotic T column with isocratic elution (MeOH:H2O 70:30) to resolve enantiomers and confirm stereochemical purity .

- High-Resolution Mass Spectrometry (HRMS) : Employ ESI-HRMS in positive ion mode to validate molecular weight (±2 ppm error) and detect impurities .

- 2D NMR : Perform <sup>13</sup>C-<sup>1</sup>H HSQC and HMBC to assign quaternary carbons and verify dithiolane connectivity .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

- Methodology :

- Accelerated Stability Testing : Incubate aliquots at 4°C, 25°C, and 40°C in buffers (pH 4.0, 7.4, 9.0) for 30 days. Quantify degradation via UPLC-PDA at 254 nm .

- Light Sensitivity : Expose to UV (254 nm) and visible light; monitor dithiolane ring-opening via thiol-specific Ellman’s assay .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?

- Methodology :

- Assay Replicates : Perform triplicate experiments using recombinant enzymes (e.g., cysteine proteases) under standardized conditions (25°C, pH 7.4). Include positive controls (e.g., E-64) .

- Off-Target Screening : Use SPR or ITC to assess non-specific binding to serum proteins (e.g., albumin) that may mask activity .

- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via HRMS to identify inactivation pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to cysteine-rich domains (e.g., thioredoxin). Prioritize poses with dithiolane-thiol interactions .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Validate with mutagenesis (e.g., Cys→Ala substitutions) and SPR .

Q. What experimental designs are optimal for studying the compound’s redox behavior in cellular systems?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.